Technical Monograph: Bromocresol Green Sodium Salt
Technical Monograph: Bromocresol Green Sodium Salt
Topic: Bromocresol Green Sodium Salt (Commonly referred to as Bromocresol Blue in specific technical contexts) Content Type: In-depth Technical Guide[1]
Synonyms: Bromocresol Blue (vernacular), 3',3'',5',5''-Tetrabromo-m-cresolphthalein sulfone sodium salt.[1] CAS: 62625-32-5 (Sodium Salt) | EC: 263-657-4[1]
Executive Summary & Critical Disambiguation
Note on Nomenclature: While chemically defined as Bromocresol Green (BCG) , this compound is frequently referenced as "Bromocresol Blue" in specific industrial catalogues and older literature due to its deep blue color in alkaline states (pH > 5.4).[1] For the purpose of this guide, we define the subject as the sodium salt of 3',3'',5',5''-tetrabromo-m-cresolphthalein sulfone, characterized by a pH transition range of 3.8 to 5.4 .[1][2]
This guide details the physicochemical mechanics, preparation protocols, and critical applications of Bromocresol Green Sodium Salt in drug development, specifically focusing on its role in dissolution profiling, albumin binding assays, and electrophoretic tracking.[1]
Physicochemical Profile
The sodium salt variant is preferred in aqueous formulations due to its enhanced solubility compared to the free acid (sultone) form.[1]
| Property | Specification |
| Molecular Formula | C₂₁H₁₃Br₄NaO₅S |
| Molecular Weight | 720.00 g/mol |
| Appearance | Dark green to black crystalline powder |
| Solubility | Soluble in water (~40 mg/mL); Soluble in Ethanol |
| pKa (at 25°C) | 4.7 ± 0.1 |
| Transition Range | pH 3.8 (Yellow) |
| Absorption Max ( | 440 nm (Acidic/Yellow) |
| Absorption Max ( | 615-618 nm (Basic/Blue) |
Mechanism of Action: Halochromism
The color transition of Bromocresol Green is driven by the structural reorganization of the triphenylmethane scaffold. Unlike the free acid which exists as a cyclic sultone (lactone-like), the sodium salt exists in an open-ring sulfonate form in solution.[1]
Structural Equilibrium
At pH < 3.8, the molecule is protonated (monoanionic), stabilizing a conjugated system that absorbs blue light, appearing yellow .[1] As pH rises above 3.8, the phenolic proton is removed, resulting in a dianionic quinonoid structure with extended conjugation.[1] This lowers the energy gap (
Pathway Diagram
The following diagram illustrates the equilibrium shift and the resulting chromatic response.
Figure 1: Structural transformation of Bromocresol Green Sodium Salt driven by pH changes.
Experimental Protocols
Preparation of Indicator Solution (0.04% w/v)
Objective: Create a stable, aqueous stock solution for titrations or cell culture monitoring.[1] Note: The sodium salt eliminates the need for initial solubilization in NaOH or ethanol required by the free acid.
-
Weighing: Accurately weigh 0.100 g of Bromocresol Green Sodium Salt.
-
Dissolution: Transfer to a 250 mL volumetric flask.
-
Solvent Addition: Add approximately 150 mL of deionized water (Type I, 18.2 MΩ·cm).
-
Mixing: Sonicate for 5 minutes or stir magnetically until fully dissolved.
-
Final Volume: Dilute to mark with deionized water.
-
Storage: Store in an amber glass bottle at room temperature. Stable for 12 months.
Spectrophotometric Determination of pKa
Objective: Empirically determine the pKa of the indicator in a specific buffer system (critical for drug formulation stability studies).
Workflow:
-
Buffer Preparation: Prepare a series of 0.1 M phosphate/citrate buffers ranging from pH 3.0 to 6.0 in 0.2 pH increments.
-
Sample Spiking: Add 50 µL of 0.04% indicator stock to 3 mL of each buffer.
-
Measurement: Measure Absorbance at 615 nm (A_base) and 440 nm (A_acid).
-
Calculation: Plot
vs. to derive pKa (intercept).[1]
Figure 2: Workflow for the spectrophotometric determination of indicator pKa.
Applications in Drug Development
Dissolution Testing & Media Simulation
Bromocresol Green is utilized in biorelevant dissolution media to simulate the pH transition from the stomach (pH 1.2) to the proximal small intestine (pH 4.5–6.8).[1]
-
Utility: Visual confirmation of media pH stability during extended release (ER) drug testing.
-
Protocol Insight: In "fed state" simulated intestinal fluid (FeSSIF), BCG can serve as a secondary check for pH drift caused by dissolving API (Active Pharmaceutical Ingredient) acidity/basicity.[1]
Albumin Binding Assays (The BCG Method)
One of the most critical applications in pharmacology is the Bromocresol Green Albumin Assay .
-
Principle: At pH 4.2 (buffered), BCG binds selectively to albumin (but not other globulins) via hydrophobic and electrostatic forces.[1] This binding induces a bathochromic shift (color change to blue-green) even at acidic pH, proportional to albumin concentration.[1]
-
Relevance: Used to assess protein binding of new drug candidates. If a drug competes for the same binding sites (Sudlow Site I/II) as BCG, it indicates high plasma protein binding potential.[1]
Electrophoretic Tracking Dye
In DNA/RNA agarose gel electrophoresis, BCG Sodium Salt is used as a tracking dye.
-
Migration Rate: In a 1% agarose gel, BCG migrates at a rate equivalent to DNA fragments of ~100–500 base pairs (depending on buffer ionic strength).[1]
-
Advantage: It does not inhibit polymerase activity, making it safe for downstream PCR applications if excised.[1]
Troubleshooting & Validation
| Issue | Cause | Corrective Action |
| "Protein Error" | Indicators shift color when bound to proteins (e.g., Albumin) regardless of pH.[1] | Do not use BCG for pH measurement in protein-rich media (e.g., FBS-supplemented culture).[1] Use a pH meter instead. |
| Precipitation | Use of free acid instead of sodium salt in water. | Ensure CAS 62625-32-5 (Sodium Salt) is used.[1][3] If using free acid, dissolve in ethanol first.[1] |
| Salt Error | High ionic strength alters activity coefficients ( | Correct pKa values using the Debye-Hückel equation if working in high-salt buffers (>0.1 M). |
| Fading Color | Photobleaching or reduction by microbial growth. | Store stock solutions in amber bottles; filter sterilize (0.22 µm) if intended for long-term storage.[1] |
References
-
PubChem. (n.d.). Bromocresol Green Sodium Salt (Compound Summary).[1][4][5][6] National Center for Biotechnology Information. Retrieved from [Link]
-
Sabnis, R. W. (2010).[1] Handbook of Acid-Base Indicators. CRC Press. (Defines transition ranges and pKa values for sulfonephthalein dyes).
-
Doumas, B. T., Watson, W. A., & Biggs, H. G. (1971).[1] Albumin standards and the measurement of serum albumin with bromcresol green. Clinica Chimica Acta, 31(1), 87-96.[1] (The foundational paper for the BCG Albumin Assay).[1]
Sources
- 1. BROMOCRESOL BLUE SODIUM SALT | 62625-32-5 [chemicalbook.com]
- 2. gspchem.com [gspchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Bromocresol Blue Sodium Salt | C21H13Br4NaO5S | CID 6024631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromocresol Blue Sodium Salt | Benchchem [benchchem.com]
- 6. Indicators1 [drugfuture.com]
